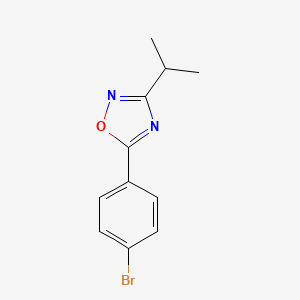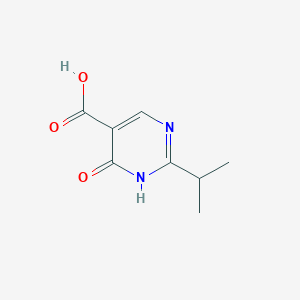
3-Bromo-5-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine
Overview
Description
3-Bromo-5-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine, commonly known as BMPT, is an important organic compound used in many scientific and industrial applications. BMPT has a unique structure, which makes it a valuable tool for scientists in a variety of fields, such as synthetic chemistry, medicinal chemistry, and biochemistry. BMPT has also been used in the synthesis of numerous other compounds, including drugs and materials.
Scientific Research Applications
Antifungal Applications
The triazole ring present in the compound is known for its antifungal properties. Drugs like fluconazole and voriconazole, which contain the triazole moiety, are widely used to treat fungal infections . The presence of the triazole ring in 3-Bromo-5-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine suggests it could be explored for similar antifungal applications, potentially leading to the development of new antifungal agents.
Anticancer Potential
Triazole derivatives have been investigated for their anticancer activities. The unique structure of triazoles allows them to interact with various enzymes and receptors, making them suitable candidates for anticancer drug design . This compound, with its specific substitutions, may offer a new avenue for the synthesis of anticancer drugs.
Antimicrobial Properties
The triazole core is also associated with antimicrobial activity. It has been used to develop new classes of antibacterial agents to combat multidrug-resistant pathogens . The bromo and methyl groups attached to the pyridine ring in this compound could enhance its antimicrobial efficacy.
Analgesic and Anti-inflammatory Uses
Compounds with a triazole structure have shown potential in analgesic and anti-inflammatory therapies . The structural features of 3-Bromo-5-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine could be exploited to develop new pain relief and anti-inflammatory medications.
Antidepressant and Anxiolytic Effects
Triazole-containing compounds like trazodone and nefazodone have been used as antidepressants . The structural analogy suggests that this compound could be modified to enhance its interaction with neurological targets, offering potential as an antidepressant or anxiolytic agent.
Antiviral and Antituberculosis Activity
The triazole nucleus has been incorporated into drugs with antiviral and antituberculosis effects . Given the ongoing need for new treatments in these areas, 3-Bromo-5-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine could serve as a starting point for the development of novel therapeutics.
properties
IUPAC Name |
3-bromo-5-methyl-2-(1,2,4-triazol-4-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c1-6-2-7(9)8(10-3-6)13-4-11-12-5-13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDILRQFMVZUINC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N2C=NN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653256 | |
| Record name | 3-Bromo-5-methyl-2-(4H-1,2,4-triazol-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine | |
CAS RN |
1123169-57-2 | |
| Record name | 3-Bromo-5-methyl-2-(4H-1,2,4-triazol-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



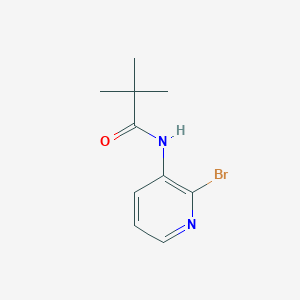
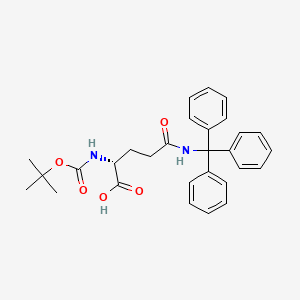
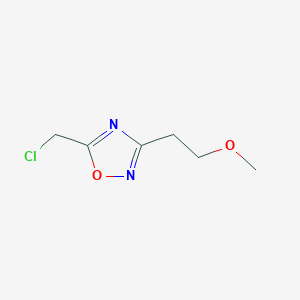
![1-[2-(2-Amino-4,5-dimethoxyphenyl)ethyl]pyrrolidin-2-one](/img/structure/B1517326.png)

![(3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B1517328.png)

(propan-2-yl)amine](/img/structure/B1517330.png)


